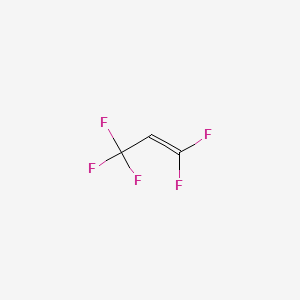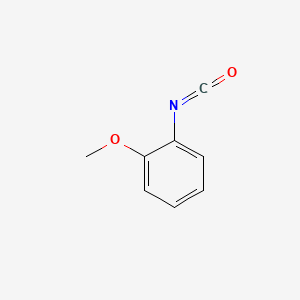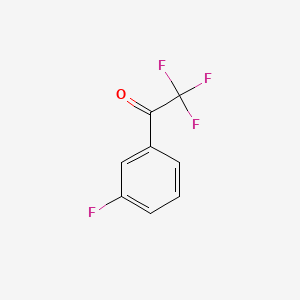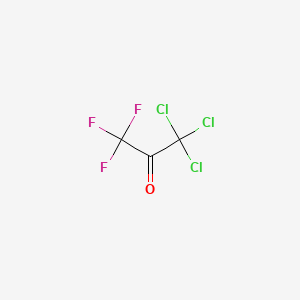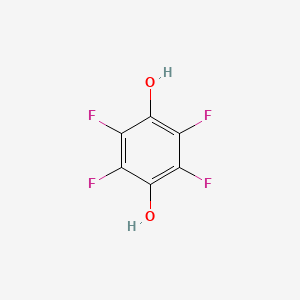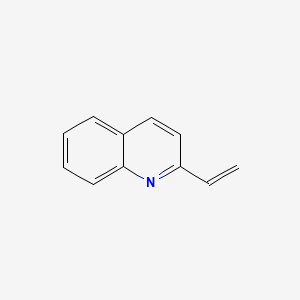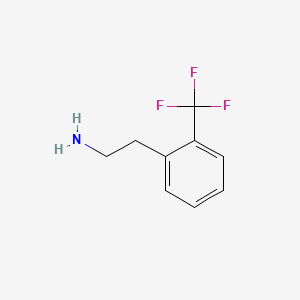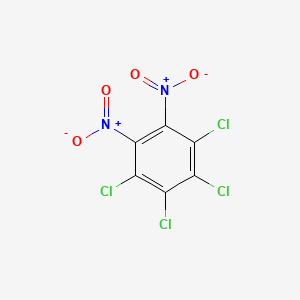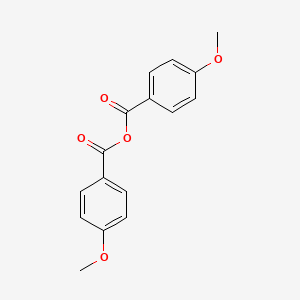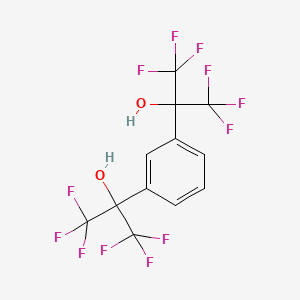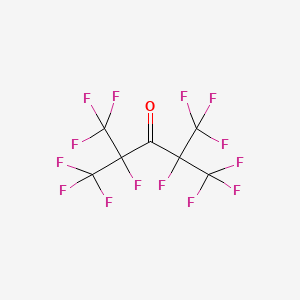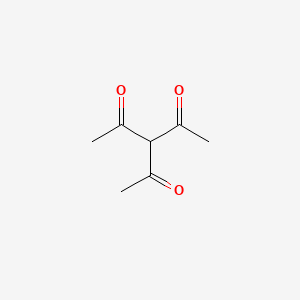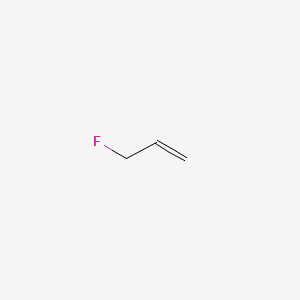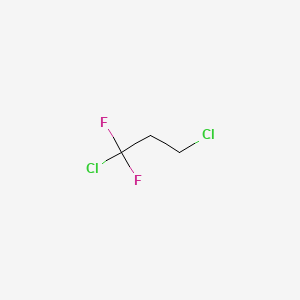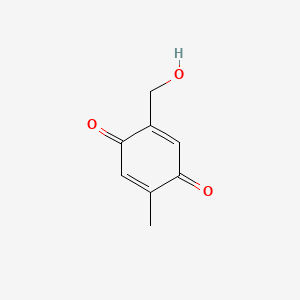
p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-
Vue d'ensemble
Description
“p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-” is a quinone compound. Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure . They are colored compounds with a basic benzoquinone chromophore consisting of two carbonyl groups with two carbon–carbon double bonds . They are found in nature in great variety and exhibit interesting biological activity .
Synthesis Analysis
The synthesis of p-Benzoquinone can be achieved by the catalytic oxidation of benzene with hydrogen peroxide (H2O2) over copper-modified titanium silicalite-1 (Cu/TS-1). This approach is considered superior due to its green synthesis and mild reaction conditions . Another method for the preparation of the hydroxyquinone moiety is through Thiele-Winter acetoxylation. This method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst .
Molecular Structure Analysis
Quinones are characterized by a fully conjugated cyclic dione structure. The structure of quinones is largely dependent on the substituents being either on the quinonic or on adjacent rings .
Chemical Reactions Analysis
The superoxide anion radical (O2•−) is one of the most predominant reactive oxygen species (ROS), which is also involved in diverse chemical and biological processes. In a study, O2•− was generated by irradiating riboflavin in an O2-saturated solution using an ultraviolet lamp as the light source. The photochemical reduction of 1,4-benzoquinone (p-BQ) by O2•− was explored, forming reduced BQ radicals (BQ •−) with a second-order rate constant of 1.1 × 10^9 L mol^−1 s^−1 .
Physical And Chemical Properties Analysis
The outstanding properties of quinones such as a direct band gap in the visible-light region (Eg = 2.2 to 2.7 eV), multi-valance, good chemical and thermal stability, excellent thermoelectric property make them suitable materials for various applications .
Applications De Recherche Scientifique
Application in Organic Chemistry
Field
Summary of Application
Hydroxyquinones, such as p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-, are a very interesting class of quinoid compounds. A great number of hydroxyquinones are found in nature and the majority of them exhibit unique biological activity .
Methods of Application
Methods for hydroxyquinone preparation are reviewed in the next section, followed by their reactivity patterns. A method of broad applicability for the preparation of the hydroxyquinone moiety is through Thiele-Winter acetoxylation. The method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst .
Results or Outcomes
The triacetoxy derivatives - isolated in fair to excellent yields - are hydrolysed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. The latter, as a rule without isolation, are then oxidized to the desired hydroxyquinone compounds .
Application in Aquatic Geochemistry
Field
Summary of Application
The oxidation of dihydroxyaromatics to benzoquinones by Fe III (hydr)oxides is important in respiratory electron shuttling by microorganisms and has been extensively studied .
Methods of Application
The back reaction, benzoquinone reduction by Fe II, is addressed in this study. Rates markedly increase with increasing pH, in accord with increases in Δ G. Ring substituents that raise the potential of the p-benzoquinone/hydroquinone half reaction raise reaction rates .
Results or Outcomes
Single-ring substrates (e.g. methyl-p-benzoquinone) required more acidic pHs than dual-ring substrates (p-naphthoquinone). Times required for consumption of half of added p-benzoquinone consistently and dramatically decreased as the experimental pH was increased .
Application in Organic Synthesis
Field
Summary of Application
The compound is used in the oxidation of phenols to benzoquinones. This reaction is important in organic synthesis .
Methods of Application
The oxidation of phenols to benzoquinones can be achieved using various oxidizing agents such as chromic acid. The reaction involves the conversion of the phenol to a dicarbonyl compound para-benzoquinone . Other oxidizing agents such as hydrogen peroxide and silver oxide can also be used .
Results or Outcomes
The oxidation of phenols to benzoquinones results in the formation of dicarbonyl compounds. These compounds can be further reduced to their dihydroxybenzene analogs .
Application in Biorefinery
Field
Summary of Application
The compound, also known as 2,5-bis(hydroxymethyl)furan (BHMF), is a significant biomass-derived platform chemical. It has numerous applications as a monomer for bio-materials and fuels .
Methods of Application
The compound can be produced through the selective hydrogenation of 5-hydroxymethylfurfural. The process aims to achieve high selectivity for BHMF while avoiding the creation of unwanted byproducts .
Results or Outcomes
The selective hydrogenation of 5-hydroxymethylfurfural results in the production of BHMF with high selectivity. This compound has potential applications in the development of biodegradable materials from biomass .
Safety And Hazards
Orientations Futures
Hydroxylated quinones that have one or more hydroxy groups attached directly to the quinone moiety are found in nature in great variety. As most of them exhibit interesting biological activity, there are an increasing number of publications annually about their isolation, characterization, and their synthesis in the laboratory .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMPZMNGFXUDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193840 | |
| Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |
CAS RN |
40870-52-8 | |
| Record name | 4-Hydroxymethyltoluquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040870528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC186038 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYMETHYLTOLUQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S49T0GW9FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



